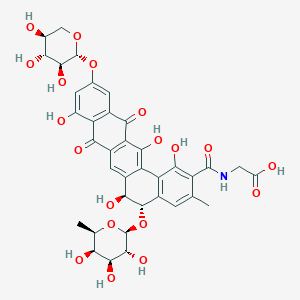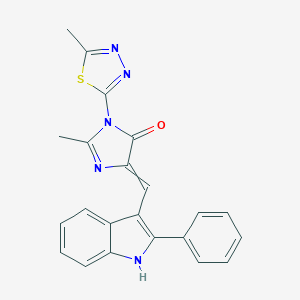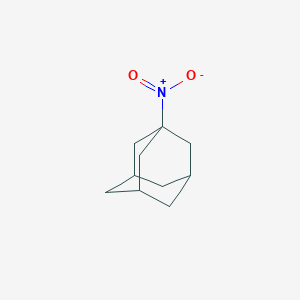
Methylpalmitat
Übersicht
Beschreibung
Methyl palmitate is a fatty acid methyl ester. It has a role as a metabolite.
Methyl palmitate is a natural product found in Camellia sinensis, Peperomia leptostachya, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Energiespeicher
Methylpalmitat: wurde als ein vielversprechendes Phasenwechselmaterial für die Energiespeicherung identifiziert, da es eine hohe latente Wärme und eine geeignete Phasenwechseltemperatur aufweist . Es ist besonders effektiv, wenn es in Kombination mit expandiertem Graphit verwendet wird, das seine Wärmeleitfähigkeit und Wärmeübertragungsleistung verbessert . Diese Anwendung ist entscheidend für die Verbesserung der Energieeffizienz in verschiedenen Systemen, einschließlich der Solarenergiespeicherung und der Wärmeregulierung.
Medizinische Anwendungen
Im medizinischen Bereich zeigt This compound entzündungshemmende und antifibrotische Wirkungen. Es wurde verwendet, um Bleomycin-induzierte Lungenentzündung und -fibrose bei Ratten zu verhindern, indem es NF-κB hemmt, sowie um Leberfibrose zu verhindern, die mit einer reduzierten TGF-β verbunden ist . Diese Eigenschaften machen es zu einem potenziellen therapeutischen Mittel zur Behandlung verschiedener entzündlicher und fibrotischer Erkrankungen.
Materialwissenschaften
This compound: wird in den Materialwissenschaften zur Entwicklung bifunktioneller Katalysatoren verwendet. Diese Katalysatoren werden bei der Hydroverarbeitung von this compound zur Herstellung von Biokraftstoffen verwendet, was seine Rolle bei nachhaltigen Energielösungen unterstreicht . Die Fähigkeit der Verbindung zur Hydrodeoxygenierung macht sie wertvoll für die Erzeugung saubererer Brennstoffalternativen.
Umweltanwendungen
In der Umweltwissenschaft wird This compound zur Herstellung von Waschmitteln, Emulgatoren, Netzmitteln und Stabilisatoren verwendet. Seine Rolle bei der Verlangsamung der Autooxidation ungesättigter Fettsäuren ist für die Stabilisierung von Fett- und Ölprodukten unerlässlich und trägt zur Nachhaltigkeit verschiedener industrieller Prozesse bei .
Industrielle Anwendungen
Industriell findet This compound Anwendungen bei der Herstellung von Harzen, Schmiermitteln, Weichmachern und Tierfutter. Seine entzündungshemmenden und antifibrotischen Eigenschaften werden auch in industriellen Umgebungen genutzt, um Entzündungen und Fibrose in verschiedenen Anwendungen zu verhindern .
Lebensmittelindustrie
In der Lebensmittelindustrie dient This compound als Aromastoff, Emulgator und Stabilisator. Es ist besonders nützlich in alkoholischen Getränken wie Pflaumenbrand und Rum, wo es zur Gesamtqualität und Stabilität der Produkte beiträgt .
Kosmetikindustrie
This compound: ist auch ein Additiv in der Kosmetikindustrie, wo es zur Stabilisierung von Kosmetikprodukten beiträgt, indem es die Oxidation von Fetten und Ölen verhindert. Dies verlängert die Haltbarkeit und erhält die Qualität von Kosmetikartikeln
Wirkmechanismus
Target of Action
Methyl palmitate, a naturally occurring fatty acid ester , primarily targets macrophages . It induces a transient and reversible state of dormancy in these cells . This action is significant as macrophages play a crucial role in inflammation and fibrosis .
Mode of Action
Methyl palmitate interacts with its targets, the macrophages, by inducing a state of dormancy . This interaction results in a significant reduction in the phagocytic capacity of the macrophages . It also inhibits the nuclear factor kappa-β pathway (NF-κB), which is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and infections .
Biochemical Pathways
Methyl palmitate affects several biochemical pathways. It prevents bleomycin-induced lung inflammation and fibrosis by inhibiting the NF-κB pathway . It also prevents CCl4-induced liver fibrosis linked to reduced TGF-β . Furthermore, it has been found to act primarily on the voltage-dependent K+ (Kv) channel of aortic smooth muscle cells, causing aortic relaxation .
Pharmacokinetics
It is known that methyl palmitate can be combined with endogenous blood components like albumin to form stable, spherical nanoparticles . These nanoparticles can be systemically administered and have been shown to transiently and reversibly inhibit non-specific particle sequestration, thus redirecting nanomedicines towards their specific target tissue .
Result of Action
The action of methyl palmitate results in significant molecular and cellular effects. It has anti-inflammatory and anti-fibrotic effects . It prevents lung inflammation and fibrosis induced by bleomycin and liver fibrosis induced by CCl4 . It also induces aortic relaxation by acting on the Kv channel of aortic smooth muscle cells .
Action Environment
The action, efficacy, and stability of methyl palmitate can be influenced by various environmental factors. It is known that methyl palmitate can be used as an additive in food and cosmetic industries for the stabilization of fats and oil products by slowing down the auto-oxidation of unsaturated fatty acids . This suggests that its stability and efficacy might be influenced by factors such as temperature, pH, and the presence of other compounds.
Biochemische Analyse
Biochemical Properties
Methyl palmitate plays a crucial role in biochemical reactions, particularly in the stabilization of fats and oils by slowing down the auto-oxidation of unsaturated fatty acids . It interacts with several enzymes and proteins, including muscarinic receptors, where it functions as an antagonist . Additionally, methyl palmitate acts as a vasodilator, relaxing arterioles in the retina upon electrical depolarization . It also modulates nicotinic receptors in the superior cervical ganglion .
Cellular Effects
Methyl palmitate influences various cellular processes and functions. It has been shown to affect gene expression and DNA methylation patterns in human pancreatic islets, leading to altered glucose-stimulated insulin secretion . The compound also impacts cell signaling pathways, including those involved in glycolysis, gluconeogenesis, and fatty acid metabolism . Furthermore, methyl palmitate has anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6 .
Molecular Mechanism
At the molecular level, methyl palmitate exerts its effects through several mechanisms. It binds to muscarinic and nicotinic receptors, modulating their activity . The compound also influences the expression of genes involved in metabolic pathways, such as glycolysis and fatty acid metabolism . Additionally, methyl palmitate has been shown to activate Kv7 channels, promoting perivascular adipose tissue .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl palmitate can change over time. Studies have shown that methyl palmitate nanoparticles can induce a transient and reversible state of dormancy in macrophages, altering their uptake function . This temporal effect allows for enhanced delivery of nanomedicines to target tissues . The stability and degradation of methyl palmitate in laboratory conditions are also important factors to consider, as they can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of methyl palmitate vary with different dosages in animal models. In studies involving rats, methyl palmitate has demonstrated anti-inflammatory activity by reducing paw edema and the levels of pro-inflammatory cytokines . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
Methyl palmitate is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and fatty acid metabolism . It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids . The compound also affects metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, methyl palmitate is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and the presence of specific transporters . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of methyl palmitate in therapeutic applications .
Subcellular Localization
Methyl palmitate’s subcellular localization is influenced by its interactions with proteins and post-translational modifications. The compound can be targeted to specific compartments or organelles through signals such as protein palmitoylation . This localization can affect its activity and function, as well as its interactions with other biomolecules . Understanding the subcellular distribution of methyl palmitate is essential for elucidating its role in cellular processes and developing targeted therapies .
Eigenschaften
IUPAC Name |
methyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIACVVOZYBSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029149 | |
| Record name | Methyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; mp = 29.5 deg C; [Hawley] Clear liquid; mp = 26-29 deg C; [MSDSonline] | |
| Record name | Hexadecanoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl palmitate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6132 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
417 °C | |
| Record name | METHYL PALMITATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insol in water; very sol in ethyl alc, acetone; sol in ether, Insoluble in water, soluble in alcohol and ether | |
| Record name | METHYL PALMITATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000604 [mmHg], 6.04X10-5 @ 25 °C | |
| Record name | Methyl palmitate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6132 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYL PALMITATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liq | |
CAS No. |
112-39-0 | |
| Record name | Methyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL PALMITATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecanoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPY8VCM98I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL PALMITATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl hexadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
30 °C | |
| Record name | METHYL PALMITATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)



![(20S)-21-[[Tris(isopropyll)silyl]oxy]-20-methyl-pregn-4-en-3-one](/img/structure/B116537.png)





![2-BROMOESTRADIOL,(13S,17S)-2-BROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL](/img/structure/B116555.png)

